Pneumocystis carinii DHFR Inhibitory Activity: Meta-Bromo Compound Shows Detectable but Weak Enzymatic Inhibition
2-(3-Bromophenyl)-2,2-difluoroethanethioamide demonstrated measurable but weak inhibitory activity against dihydrofolate reductase (DHFR) from Pneumocystis carinii with an IC50 value of 12,000 nM (12 μM) when assayed at 37°C using spectrophotometric monitoring of NADPH oxidation at 340 nm [1]. For context, the 4-bromo positional isomer (para-substituted) exhibited an IC50 >10,000 nM against recombinant human DHFR under different assay conditions (15-minute preincubation followed by DHF substrate addition), which is not directly comparable due to differing enzyme sources and assay protocols [2]. The meta-substitution pattern in the 3-bromo compound may confer distinct binding geometry relative to ortho- and para-congeners, though no comparative study exists to quantify this difference. Potent DHFR inhibitors in this target class typically achieve IC50 values in the low nanomolar range (e.g., 1-110 nM for optimized antifolates against P. jirovecii DHFR) [3], indicating that this compound represents an early-stage, unoptimized scaffold rather than a validated lead.
| Evidence Dimension | DHFR enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12,000 nM (12 μM) |
| Comparator Or Baseline | 4-Bromo positional isomer: IC50 >10,000 nM vs human DHFR; Optimized antifolates: IC50 = 1-110 nM vs P. jirovecii DHFR |
| Quantified Difference | Target compound shows ~1,000-fold lower potency than optimized DHFR inhibitors; direct comparison to 4-bromo isomer not possible due to differing assay conditions |
| Conditions | P. carinii DHFR enzyme at 37°C; NADPH oxidation monitored at 340 nm in 96-well microtiter plate format |
Why This Matters
The weak DHFR inhibition confirms this compound is a research tool for scaffold exploration rather than a validated lead; procurement should be driven by its unique meta-bromo substitution pattern for SAR diversification, not by potency expectations.
- [1] BindingDB. PrimarySearch_ki entry for 2-(3-Bromophenyl)-2,2-difluoroethanethioamide: P. carinii DHFR IC50 = 1.20E+4 nM. View Source
- [2] BindingDB. BDBM50203239 (CHEMBL3970251): 2-(4-Bromophenyl)-2,2-difluoroethanethioamide. Human DHFR IC50 >1.00E+4 nM. View Source
- [3] BindingDB. BDBM50461743 (CHEMBL4225860): Optimized inhibitor of P. jirovecii recombinant DHFR. IC50 = 110 nM, 2020. View Source
